Home > Products > Screening Compounds P45725 > 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid
5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid - 1698117-99-5

5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid

Catalog Number: EVT-2839692
CAS Number: 1698117-99-5
Molecular Formula: C8H7N5O2
Molecular Weight: 205.177
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic Acid Derivatives

  • Compound Description: This group of compounds share a core structure of a 1,2,4-triazole ring substituted at the 4-position with a propanoic acid derivative. These compounds were synthesized using alum as a catalyst in aqueous media. []

2‐Methyl‐3‐(5‐phenyl‐4H‐(1,2,4)triazol‐3‐yl)‐quinoxaline and its Derivatives

  • Compound Description: This series of compounds is characterized by a quinoxaline ring system linked to a 1,2,4-triazole ring. The researchers explored the antibacterial potential of these compounds through molecular docking studies. []

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS)

  • Compound Description: This compound features a 1,2,4-triazole ring substituted with a phenyl and a pyridyl group, further connected to a thioacetate moiety. The compound served as a ligand for complexation with Group 12 elements, and its structural and supramolecular features were analyzed by X-ray diffractometry. [, ]

7'-((3-Mercapto-4-methyl-1,2,4-triazol-5-yl)-methyl)-3-methylxanthine

  • Compound Description: This compound serves as a key intermediate in the synthesis of various S-derivatives possessing potential biological activity. []

2-{[5-(Pyridin-4-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl]methyl}acrylic acid Hemihydrate

  • Compound Description: This compound is characterized by its 1,2,4-triazole ring substituted with a pyridyl and a tolyl group, further linked to an acrylic acid moiety. Its crystal structure reveals the formation of intricate hydrogen bonding networks. []

6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid and its salts

  • Compound Description: This compound, encompassing a thiadiazine ring fused with a triazole ring and substituted with a pyrazole moiety, exhibits potential pharmacological properties. The study investigated the synthesis and properties of its organic and inorganic salts. []

2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

  • Compound Description: This compound, featuring a cyclobutane ring connected to a 1,2,4-triazole moiety through a thioether linkage, was synthesized and analyzed using X-ray diffraction and DFT calculations. []

2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

  • Compound Description: These compounds, characterized by a thiazole ring linked to a 1,2,4-triazole moiety through a thioether bridge, demonstrated promising anticancer activity against various cancer cell lines. []

2-(3-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-azomethine)-benzoic acid

  • Compound Description: This compound, incorporating a triazolone ring system connected to a benzoic acid moiety via an azomethine linkage, was studied using computational methods to investigate its spectroscopic, electronic, and geometric properties. []

N1-(1,2,3,6-Tetrahydrophthaloyl)semi- and thiosemicarbazides

  • Compound Description: These compounds were utilized as precursors for the synthesis of chiral N-substituted amides of 1-(3-ethylthio-1,2,4-triazol-5-yl)-4-cyclohexene-2-carboxylic acid. []

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674)

  • Compound Description: This compound, a potent and selective PPARα agonist, exhibits significant effects on serum lipids and apolipoprotein A-1 expression, making it a potential candidate for treating CAD. Its synthesis and biological evaluation are extensively discussed. [, ]

4-Hydroxy-6-methyl-3-(3-phenylthiazolo[2,3c][1,2,4]triazol-5-yl)-2H-pyran-2-ones

  • Compound Description: This group of compounds, characterized by a pyranone ring system fused to a thiazolo[2,3c][1,2,4]triazole unit, was synthesized using an efficient one-pot multicomponent reaction strategy. []

3-Methyl-1H-1,2,4-triazole-5-amine Acetate (Hmta)

  • Compound Description: This compound, a salt of 3-methyl-1H-1,2,4-triazole-5-amine (mta), was prepared and characterized alongside other triazole derivatives, showcasing the possibility of salt formation and its influence on the properties of the parent triazole compound. []

4-[5-(Pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile

  • Compound Description: This compound, featuring two pyridine rings linked by a 1,2,4-triazole unit, was synthesized as a potential intermediate for the preparation of Torcetrapib, a drug candidate targeting cardiovascular disease. [, ]

3-(4-Phenyl-5-thioxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl)-chromen-5-thioether Derivatives

  • Compound Description: These compounds, featuring a chromene ring system connected to a 1,2,4-triazole-5-thione moiety via a thioether linkage, were synthesized using ultrasound irradiation as an alternative energy source. []

2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic Acids and their Salts

  • Compound Description: This group of compounds, characterized by a 1,2,4-triazole ring bearing a hydroxy(phenyl)methyl substituent and linked to an acetic acid moiety via a thioether bridge, represents a series of potential pharmacologically active molecules. The study investigated the synthesis, characterization, and physicochemical properties of these compounds and their corresponding salts. []

7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-3-yl)methyl)theophyllines

  • Compound Description: These compounds, featuring a theophylline moiety connected to an aryl-substituted [, , ]triazolo[3,4-b][1,3,4]thiadiazole system, were synthesized and evaluated for their potential biological activity. []

5-{((4-Phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and related Schiff bases

  • Compound Description: This compound, containing multiple triazole rings and a piperazine moiety, along with its related Schiff base derivatives, was synthesized and evaluated for antimicrobial activities. []

2-(5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic Acid and its derivatives

  • Compound Description: This compound, containing a naphthalene ring system linked to a 1,2,4-triazole moiety through a thioether bridge, was synthesized as a potential intermediate for the preparation of pharmaceutical compounds. The study explored its preparation, along with the synthesis and characterization of its sodium salt and crystalline polymorph. []

5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols

  • Compound Description: These compounds, characterized by a furan ring directly attached to a 1,2,4-triazole-3-thiol moiety, were synthesized and investigated for their antibacterial activity against various bacterial strains. []

Pyrimidine containing 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-3-yl)thio)-1-phenylethanone Derivatives

  • Compound Description: These compounds, featuring a pyrimidine ring linked to a triazolothiadiazole moiety through a thioether bridge and a phenylethanone substituent, were designed and synthesized as potential anticancer agents. The study investigated their synthesis, spectral characterization, and molecular docking studies with dihydrofolate reductase (DHFR). []

Halogen Substituted-2-(3-methyl-5-substituted-4H-1,2,4-triazol-4-yl)benzoic Acid

  • Compound Description: This group of compounds is characterized by a benzoic acid moiety substituted with a halogen and a 3-methyl-5-substituted-4H-1,2,4-triazol-4-yl group. The study focuses on the synthesis and characterization of these derivatives. []

1-{[4′-(1H-1,2,4-Triazol-2-ium-1-ylmethyl)biphenyl-4-yl]methyl}-1H-1,2,4-triazol-2-ium Bis(3-carboxy-5-iodobenzoate)–5-iodobenzene-3,5-dicarboxylic Acid–Water (1/2/2)

  • Compound Description: This compound features a biphenyl system bridged by two 1,2,4-triazole rings, forming a complex salt with iodinated benzoic acid derivatives. The study elucidated its crystal structure, highlighting the presence of hydrogen bonding interactions. []
  • Compound Description: These compounds, characterized by a 1,2,4-triazole ring substituted with a chlorophenyl and a methoxybenzyl group, were synthesized and evaluated for their inhibitory activity against lipase and urease enzymes. The study highlights their potential as lead compounds for developing dual-acting inhibitors. []

4-Chloro-2-mercapto-N-(4H-1,2,4-triazol-3-yl)benzenesulphonamide derivatives

  • Compound Description: These compounds, containing a benzenesulfonamide moiety linked to a 1,2,4-triazole ring through a sulfonamide bond, were investigated for their potential anticancer and anti-HIV activity. []
  • Compound Description: This group of compounds, featuring a benzophenone moiety connected to a 1,2,4-triazole ring substituted with an aminomethyl group and further linked to various amino acid amides, was synthesized and evaluated for central nervous system (CNS) activity. The study highlights their potential as CNS-active agents, with some derivatives displaying significant activity compared to triazolam. []

Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates

  • Compound Description: This group of compounds, characterized by a 1,2,4-triazol-3-one ring system connected to an ethyl acetate moiety through a methylene amino linkage and substituted with various aryl groups, was synthesized and used as precursors for further chemical transformations. []

2-Aroyl-3-alkoxy-2,3-dihydrothiazolo[2,3-c][1,2,4]triazol-5(6H)-ones

  • Compound Description: This group of compounds, characterized by a thiazolo[2,3-c][1,2,4]triazol-5(6H)-one core structure substituted with an aroyl and an alkoxy group, was synthesized and characterized using various spectroscopic techniques. [, ]

3-(3-(5-Methylisoxazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-chromen-2-ones

  • Compound Description: These compounds, featuring a chromen-2-one ring system connected to a [, , ]triazolo[3,4-b][1,3,4]thiadiazine moiety substituted with a methylisoxazole group, were designed and synthesized as part of a medicinal chemistry effort. []

Acefylline–1,2,4-Triazole Hybrids

  • Compound Description: These compounds, incorporating both acefylline and 1,2,4-triazole moieties, were synthesized and evaluated for their anticancer activity against MCF-7 and A549 cell lines. []

4-Oxo-and 4-thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines

  • Compound Description: This group of compounds, characterized by a thieno[2,3-d]pyrimidine core structure substituted with an oxadiazole ring and varying substituents at the 4-position, was synthesized and evaluated for antimicrobial activity. []

1H-1,2,3-Triazole-4-carbonitriles

  • Compound Description: These compounds, featuring a 1H-1,2,3-triazole ring substituted with a nitrile group, were explored as building blocks for the synthesis of thieno[2,3-d]pyrimidine derivatives with potential anticancer activity. []

Properties

CAS Number

1698117-99-5

Product Name

5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid

IUPAC Name

5-methyl-2-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxylic acid

Molecular Formula

C8H7N5O2

Molecular Weight

205.177

InChI

InChI=1S/C8H7N5O2/c1-4-2-9-6(7-10-3-11-13-7)12-5(4)8(14)15/h2-3H,1H3,(H,14,15)(H,10,11,13)

InChI Key

ZPGFGRHHAXIOIF-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1C(=O)O)C2=NC=NN2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.